molecular formula C30H28N6O6S4 B1198371 Verticillin A CAS No. 32164-16-2

Verticillin A

Cat. No.: B1198371
CAS No.: 32164-16-2
M. Wt: 696.8 g/mol
InChI Key: IMGTYEJTVRXGLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Verticillin A can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of peptide precursors and the incorporation of sulfur through oxidative processes .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation processes using fungal strains known to produce this compound. Optimization of fermentation conditions, such as the choice of growth medium and environmental factors, can significantly enhance the yield of this compound. Recent advancements have enabled the production of this compound in larger quantities, facilitating its use in further research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Verticillin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or reduce toxicity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are often evaluated for their biological activity to identify more potent or less toxic analogues .

Mechanism of Action

Verticillin A exerts its effects primarily through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. Additionally, this compound generates reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Verticillin A is part of a larger family of epipolythiodioxopiperazine alkaloids, which includes compounds like Verticillin B, Verticillin C, and other analogues. Compared to its analogues, this compound is often noted for its higher potency and selectivity in targeting cancer cells . Its unique ability to induce specific epigenetic changes sets it apart from other similar compounds .

Properties

IUPAC Name

2-hydroxy-3-(2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl)-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGTYEJTVRXGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32164-16-2
Record name Verticillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032164162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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